molecular formula C20H21N3O5 B11597890 1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone CAS No. 674814-37-0

1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone

Cat. No.: B11597890
CAS No.: 674814-37-0
M. Wt: 383.4 g/mol
InChI Key: LAOLHNJKEZIXNU-UHFFFAOYSA-N
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Description

1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzyl chloride with 4-methyl-3-nitrobenzohydrazide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

674814-37-0

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C20H21N3O5/c1-13-5-8-16(11-18(13)23(25)26)19-21-22(14(2)24)20(3,28-19)12-15-6-9-17(27-4)10-7-15/h5-11H,12H2,1-4H3

InChI Key

LAOLHNJKEZIXNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(O2)(C)CC3=CC=C(C=C3)OC)C(=O)C)[N+](=O)[O-]

solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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